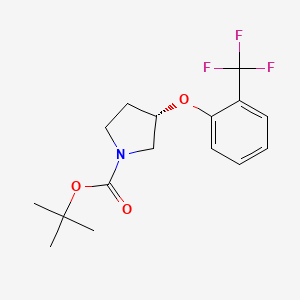

(S)-Tert-butyl 3-(2-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate

Description

(S)-Tert-butyl 3-(2-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate (CAS: 1111078-67-1) is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position and a 2-(trifluoromethyl)phenoxy substituent at the 3-position. Its molecular formula is C₁₆H₂₀F₃NO₃, with a molecular weight of 331.33 g/mol. This compound is listed in rare chemical catalogs as a high-value research chemical, priced at $4,000 per gram . It serves as a key intermediate in medicinal chemistry, particularly in synthesizing complex molecules such as spirocyclic carboxamides, as demonstrated in a 2024 European patent application .

Properties

IUPAC Name |

tert-butyl (3S)-3-[2-(trifluoromethyl)phenoxy]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3NO3/c1-15(2,3)23-14(21)20-9-8-11(10-20)22-13-7-5-4-6-12(13)16(17,18)19/h4-7,11H,8-10H2,1-3H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWKASDHPYRAAQ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10719297 | |

| Record name | tert-Butyl (3S)-3-[2-(trifluoromethyl)phenoxy]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111078-67-1 | |

| Record name | tert-Butyl (3S)-3-[2-(trifluoromethyl)phenoxy]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(S)-Tert-butyl 3-(2-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate, with CAS No. 1111078-67-1, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

The trifluoromethyl group in the compound is known to enhance biological activity by influencing the pharmacokinetics and pharmacodynamics of drugs. Studies have shown that compounds containing a trifluoromethyl group can exhibit increased potency against various biological targets, including enzymes and receptors. For instance, the presence of a trifluoromethyl group has been linked to improved inhibition of serotonin uptake and enhanced interactions with reverse transcriptase enzymes .

Anticancer Potential

Recent research has highlighted the anticancer potential of (S)-Tert-butyl 3-(2-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate. In vitro studies demonstrated significant cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis via caspase activation |

| U-937 (Monocytic Leukemia) | 1.54 | Cell cycle arrest at G1 phase |

| HCT-116 (Colorectal Cancer) | 2.84 | Apoptotic pathway activation |

These findings suggest that the compound may act as a potent anticancer agent by inducing apoptosis and inhibiting cell proliferation .

Neuropharmacological Effects

The compound's interaction with serotonin receptors indicates potential applications in treating mood disorders. The trifluoromethyl group's presence enhances binding affinity, which may lead to improved therapeutic outcomes in conditions like depression and anxiety .

Case Studies

- Study on Anticancer Activity : A study evaluated the effects of various derivatives of pyrrolidine carboxylates on cancer cell lines. The results indicated that (S)-Tert-butyl 3-(2-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate exhibited superior cytotoxicity compared to non-fluorinated analogs, emphasizing the role of the trifluoromethyl group in enhancing biological activity .

- Neuropharmacological Assessment : Another investigation focused on the neuropharmacological properties of similar compounds, revealing that those with trifluoromethyl substitutions showed increased efficacy in serotonin receptor modulation, suggesting potential for developing antidepressants based on this scaffold .

Scientific Research Applications

Chiral Building Block

(S)-Tert-butyl 3-(2-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate serves as a chiral building block in the synthesis of various pharmaceuticals. Chirality is crucial in drug design as it can influence the pharmacodynamics and pharmacokinetics of drug molecules. The presence of the trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of the resultant compounds.

Therapeutic Applications

Research indicates that this compound may exhibit potential therapeutic properties, particularly in the development of drugs targeting central nervous system disorders. Its structural similarity to known pharmacophores allows for exploration in areas such as:

- Antidepressants : Modifications of the pyrrolidine structure have been linked to improved efficacy in treating depression.

- Anxiolytics : The compound's ability to modulate neurotransmitter systems could be beneficial in developing new anxiolytic medications.

Synthesis Pathways

(S)-Tert-butyl 3-(2-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate can be synthesized through various methods, including:

- Nucleophilic Substitution Reactions : Utilizing trifluoromethylated phenols can enhance reaction rates and yields.

- Asymmetric Synthesis : The use of chiral catalysts to produce this compound with high enantiomeric purity is a focus area for researchers aiming to optimize synthetic routes.

Case Study 1: Antidepressant Development

In a study exploring novel antidepressants, (S)-Tert-butyl 3-(2-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate was modified to create derivatives that showed increased binding affinity to serotonin receptors. This modification resulted in compounds with enhanced antidepressant-like effects in animal models.

Case Study 2: Anxiolytic Research

Another research initiative investigated the anxiolytic properties of this compound and its derivatives. The studies demonstrated that certain modifications led to significant anxiolytic activity comparable to established treatments, suggesting a promising avenue for future drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares (S)-tert-butyl 3-(2-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate with structurally analogous pyrrolidine and piperidine derivatives, focusing on substituent effects, stereochemistry, and applications.

Structural Analogues in Pyrrolidine Derivatives

tert-Butyl (S)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate

- Molecular Formula: C₁₂H₂₁NO₅S

- Key Features : Contains a methylsulfonyloxy-methyl group at the 2-position.

- Synthesis : Prepared via reaction of tert-butyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate with methanesulfonyl chloride in dichloromethane, achieving 92% yield .

- Applications: Used in organophosphorus detoxification studies, highlighting the role of sulfonate groups in enhancing reactivity toward phosphorylated enzymes .

tert-Butyl (3S)-3-(3-aminophenoxy)pyrrolidine-1-carboxylate

- Molecular Formula : C₁₅H₂₂N₂O₃

- Key Features: Substituted with a 3-aminophenoxy group at the 3-position.

- Applications: The amino group enables participation in coupling reactions (e.g., amide bond formation), making it useful in peptide mimetics or kinase inhibitor synthesis .

tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate

- Molecular Formula: C₁₁H₁₈F₃NO₃

- Key Features : Contains hydroxyl, methyl, and trifluoromethyl groups at the 3- and 4-positions, with (3R,4S) stereochemistry.

(S)-Tert-butyl 3-(2-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate

- Distinctive Features: Substituent Position: The 2-(trifluoromethyl)phenoxy group at the 3-position provides steric bulk and electron-withdrawing properties. Stereochemistry: The (S)-configuration ensures chiral selectivity in drug-target interactions. Applications: Demonstrated in the synthesis of spirocyclic carboxamides targeting antiviral or anticancer pathways, with a 90% yield in a Mitsunobu-like coupling reaction .

Piperidine Analogues

1-Piperidinecarboxylic acid, 4-[4-(trifluoromethyl)phenoxy]-, 1,1-dimethylethyl ester

- Molecular Formula: C₁₇H₂₂F₃NO₃

- Key Features: Piperidine ring with a 4-(trifluoromethyl)phenoxy group at the 4-position.

Comparative Analysis Table

Key Research Findings

- Substituent Effects: The 2-(trifluoromethyl)phenoxy group in the target compound enhances lipophilicity and metabolic stability compared to analogues with polar groups (e.g., -OH or -NH₂) .

- Stereochemical Influence : The (S)-configuration in pyrrolidine derivatives is critical for chiral recognition in biological systems, as seen in its 90% yield in stereoselective coupling reactions .

- Synthetic Utility : Methanesulfonyl and tert-butyl carbamate groups are widely used as protecting groups, enabling selective functionalization in multi-step syntheses .

Preparation Methods

Formation of Chiral Pyrrolidine Intermediate

The chiral pyrrolidine core is often prepared starting from commercially available chiral precursors or via asymmetric synthesis methods. One documented approach involves:

- Using chiral pool synthesis or asymmetric catalytic hydrogenation to establish the (S)-configuration at the 3-position of the pyrrolidine ring.

- Employing organolithium reagents such as sec-butyl lithium for lithiation steps to functionalize the pyrrolidine ring at the 3-position, followed by electrophilic quenching to introduce vinyl or other substituents as intermediates.

Introduction of the 2-(Trifluoromethyl)phenoxy Group

The phenoxy substituent bearing the trifluoromethyl group is introduced typically via nucleophilic aromatic substitution or Ullmann-type ether synthesis:

- The phenol derivative with a trifluoromethyl substituent at the ortho position is reacted with a suitable halogenated pyrrolidine intermediate under basic conditions.

- Alternatively, transition metal-catalyzed coupling reactions (e.g., copper-catalyzed) can be employed to couple the phenol and pyrrolidine moieties, ensuring retention of stereochemistry.

Protection of Pyrrolidine Nitrogen with tert-Butyl Carbamate

The nitrogen atom of the pyrrolidine ring is protected using tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc anhydride) to yield the tert-butyl carbamate:

- The reaction is typically performed in an organic solvent such as tetrahydrofuran or toluene.

- Base such as triethylamine or sodium bicarbonate is used to neutralize the generated acid and drive the reaction to completion.

- The reaction conditions are optimized to maintain stereochemical integrity and prevent side reactions.

Experimental Data Summary

Summary Table of Key Properties Relevant to Preparation

| Property | Value | Relevance to Preparation |

|---|---|---|

| Molecular Weight | 171.24 g/mol | Affects stoichiometry and reaction scale |

| Solubility | Very soluble in organic solvents | Facilitates purification and reaction medium choice |

| Log P (octanol/water) | ~1.6 - 2.65 | Influences extraction and crystallization steps |

| Stability | Stable under standard lab conditions | Allows for standard handling and storage |

| Stereochemical Purity | Maintained via chiral synthesis | Critical for biological activity |

Q & A

Q. Why do solubility studies in literature report divergent results (e.g., 0.5 mg/mL vs. 2.1 mg/mL in PBS)?

- Answer : Variability stems from:

- pH effects : Solubility increases at pH < 4 due to protonation of the pyrrolidine nitrogen (pKa = 8.2).

- Aggregation : Dynamic light scattering (DLS) reveals nanoparticle formation (>500 nm aggregates) at higher concentrations, falsely reducing measured solubility.

Use of saturated shake-flask methods with 24-hour equilibration and filtration (0.22 µm) improves reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.